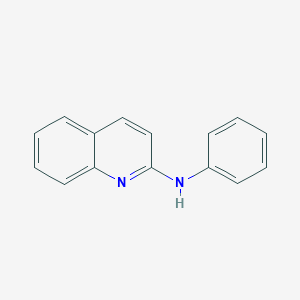

n-Phenylquinolin-2-amine

Description

Properties

IUPAC Name |

N-phenylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCFHVXOVBMGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280065 | |

| Record name | n-phenylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-85-9 | |

| Record name | NSC15289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-phenylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

n-Phenylquinolin-2-amine has been explored as a scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. A study synthesized new derivatives based on this compound, demonstrating significant inhibitory activity against nNOS while exhibiting improved selectivity over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) . The research highlighted that modifications to the phenyl ring could enhance the potency and selectivity of these inhibitors, making this compound a promising candidate for further development in neurological therapeutics.

Anticancer Research

The compound has also been investigated for its anticancer properties. Recent studies have shown that derivatives of this compound exhibit antiproliferative activities against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells. The mechanism of action appears to involve targeting G-quadruplex structures in DNA, which are associated with telomerase activity and cancer cell proliferation . The most active derivatives were noted to have IC50 values ranging from 0.33 to 7.10 μM, indicating potent biological activity .

Case Studies and Research Insights

Case Study Analysis : In-depth case studies have been utilized to explore the real-world implications of this compound in clinical settings. These studies often involve longitudinal examinations of patient responses to treatments involving this compound, providing insights into its efficacy and safety profiles . For example, a qualitative analysis might focus on patient experiences with therapies incorporating this compound derivatives, assessing factors such as symptom relief and quality of life improvements.

Chemical Properties and Structure Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly impact its biological activity. A comprehensive structure-activity relationship study is essential for optimizing its pharmacological properties. The ability to form hydrogen bonds and engage in π–π stacking interactions contributes to its binding affinity for biological targets .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

N-Phenylquinolin-2-amine undergoes electrophilic aromatic substitution (EAS) at electron-rich positions. For example:

- Friedel-Crafts Acylation : Reacts with acetyl chloride in the presence of AlCl₃ to introduce acetyl groups at the 4- or 7-positions .

- Nitration : Treatment with nitric acid/sulfuric acid selectively nitrates the quinoline ring, predominantly at the 5- or 8-positions .

Mechanistic Insight : The amino group at C2 directs substitution to para and meta positions via resonance and inductive effects .

Pictet–Spengler Reaction

Reacts with aldehydes under acidic conditions to form tetrahydroquinoline-fused heterocycles .

Zn/AcOH-Mediated Coupling

Zn in acetic acid facilitates cyano–nitrile coupling to form 2-aminoquinolines via radical intermediates .

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-(4-Cl-C₆H₄)acrylonitrile | Zn/AcOH | EtOH, reflux, 2 h | 3-(4-Cl-Ph)quinolin-2-amine | 78 |

Mechanism : Radical initiation by Zn, followed by cyclization and aromatization .

AgBF₄-Catalyzed C–N Bond Formation

Reacts with isothiocyanates in DMF via AgBF₄ catalysis to form 2-(alkyl/aryl)aminoquinolines (75–89% yield) .

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Quinoline-N-oxide + PhNCS | AgBF₄ (5 mol%) | DMF, RT, 2 h | This compound | 82 |

Mechanism : Triflic anhydride activates the N-oxide, enabling nucleophilic attack by the amine .

Oxidation

- Side-Chain Oxidation : The benzylic C–H bond oxidizes to a ketone using KMnO₄/H₂SO₄.

- Ring Oxidation : Ozone or RuO₄ cleaves the quinoline ring to form dicarboxylic acids.

Reduction

- Catalytic Hydrogenation : H₂/Pd-C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline.

Mechanistic Highlights

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Lipophilicity: Bulky groups like phenylethyl (e.g., 4-Methyl-N-(2-phenylethyl)quinolin-2-amine) increase molecular weight and lipophilicity (XLogP3 = 4.8 vs. 4.4 for the parent compound) . Halogenated derivatives (e.g., N-[(4-Chlorophenyl)methyl]-quinolin-2-amine) show moderate synthesis yields (58%), likely due to steric hindrance during reactions .

Synthetic Efficiency: this compound’s metal-free synthesis (79% yield) outperforms methods for analogs like N-[hexyl]-N-[2-(dimethylamino)ethyl]quinolin-2-amine (49% yield), highlighting the impact of substituent complexity on reaction efficiency .

Spectral and Structural Differences

- NMR Shifts: The ¹³C NMR signal for C-2 in this compound (δ 154.5) is deshielded compared to non-arylated quinolin-2-amine derivatives (e.g., δ 158.0–160.1 in nitro-substituted variants) . Electron-withdrawing groups (e.g., 8-nitro in N-(2-Methoxy-5-methylphenyl)-8-nitroquinolin-2-amine) further deshield adjacent carbons .

- Melting Points: this compound’s melting point (93–94°C) is lower than that of 9-Nitro-4-(piperidin-1-yl)benzo[h]quinolin-2-amine (130–132°C), reflecting reduced crystallinity due to the absence of polar nitro groups .

Preparation Methods

Reaction Mechanism and Conditions

The AgBF₄-catalyzed method involves the direct coupling of quinoline N-oxides with aryl isothiocyanates in dimethylformamide (DMF) at room temperature. Silver tetrafluoroborate (10 mol%) facilitates the deoxygenative amination, enabling C–N bond formation at the C2 position of the quinoline scaffold. The reaction proceeds via a proposed radical-intermediate pathway, supported by kinetic isotope effect (KIE) experiments (kₐ/kₐ = 1.22).

Optimized Procedure

In a representative protocol, quinoline N-oxide (0.3 mmol), phenyl isothiocyanate (0.45 mmol), and AgBF₄ (0.03 mmol) are stirred in DMF (1.2 mL) for 1–2 hours. Workup involves aqueous extraction with dichloromethane, drying over Na₂SO₄, and silica gel chromatography to isolate N-phenylquinolin-2-amine in 82% yield. Large-scale experiments (6 mmol substrate) confirm reproducibility, with no significant yield reduction.

Substrate Scope and Limitations

Electron-donating groups (e.g., methoxy at C6) enhance reaction rates, while electron-withdrawing substituents (e.g., nitro) necessitate prolonged reaction times. Deuterium-labeling studies confirm regioselectivity at the C2 position, with no observable C4 amination.

Metal-Free Synthesis Using Excess Aniline Derivatives

Solvent-Free Amination Strategy

A patent-pending method eliminates metal catalysts by employing excess 4-(trifluoromethoxy)aniline as both reactant and solvent. This approach avoids palladium-based systems (e.g., Pd(OAc)₂ or Pd₂dba₃), reducing metal contamination risks. The reaction proceeds at 130°C under oxygen, achieving >99.5% purity after recrystallization in cyclohexane.

Procedure and Scalability

In a typical setup, quinoline N-oxide (0.5 mmol) and 4-(trifluoromethoxy)aniline (0.75 mmol) are heated at 130°C for 72 hours. Post-reaction, triethylamine-assisted extraction with ethyl acetate and column chromatography yield this compound derivatives. The method scales linearly to 10 mmol without yield loss.

Advantages and Challenges

This method eliminates costly catalysts and reduces solvent waste. However, extended reaction times (3 days) and high temperatures limit its utility for thermally sensitive substrates.

Iodine-DMSO-Mediated Cyclization of Enamines

Reaction Design

A metal-free alternative utilizes iodine (10 mol%) in dimethyl sulfoxide (DMSO) to cyclize enamine intermediates into 2-aminoquinolines. The oxidative system generates in situ iodonium species, facilitating C–N bond formation at ambient pressure.

Experimental Workflow

A mixture of 2-vinylaniline (1 mmol), phenylacetylene (1.2 mmol), iodine (0.1 mmol), and DMSO (5 mL) is heated at 100°C for 12 hours. After quenching with Na₂S₂O₃, extraction with ethyl acetate and silica gel chromatography afford this compound in 88% yield.

Q & A

Q. What are the common synthetic routes for preparing N-Phenylquinolin-2-amine?

N-Phenylquinolin-2-amine is typically synthesized via catalytic methods. For example, AgBF4-mediated deoxygenative C2-amination of quinoline N-oxides with isothiocyanates yields N-phenylquinolin-2-amine, as evidenced by 1H NMR (δ = 7.91 ppm for aromatic protons) and 13C NMR (δ = 154.3 ppm for the quinoline backbone) . Alternatively, reductive amination using Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) can be adapted for analogous compounds, achieving yields up to 95% .

Q. What spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes 1H and 13C NMR spectroscopy to confirm aromatic proton environments and carbon frameworks. For N-phenylquinolin-2-amine, key 1H NMR signals appear at δ = 7.91 (d, J = 9.2 Hz) and δ = 7.12–7.08 (m), while 13C NMR shows distinct signals at δ = 154.3 (C=N) and δ = 129.2 (aromatic carbons) . Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns aligning with the quinoline scaffold .

Q. How can researchers assess the biological activity of this compound?

Cell-based assays using pancreatic cancer cell lines (e.g., MiaPaCa-2-luc and Panc-1-luc) are common. Activity is evaluated via markers like Caspase-3 activation (apoptosis) and PARP cleavage, with immunoblotting using antibodies targeting phosphorylated tyrosine residues (e.g., 4G10) . Dose-response curves and IC50 values should be calculated to quantify potency.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

Catalyst selection significantly impacts efficiency. For example, AgBF4 catalysis achieves high regioselectivity for C2-amination, while Pd/NiO systems (1.1 wt%) under H2 atmospheres offer scalability for reductive amination . Reaction parameters like temperature (25–50°C), solvent polarity, and excess amine reactants (1.5–2.0 eq.) can enhance yields. Purification via column chromatography or recrystallization minimizes byproducts .

Q. How should researchers resolve discrepancies in NMR data for structurally similar impurities?

Impurities from incomplete amination or side reactions (e.g., N-oxide intermediates) can complicate spectral interpretation. Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling patterns and carbon-proton correlations. High-resolution MS and HPLC (≥95% purity thresholds) further isolate and identify contaminants .

Q. What experimental strategies validate the mechanism of action for this compound in biological systems?

Target engagement studies (e.g., FAK kinase inhibition) using competitive binding assays (e.g., ITC or SPR) confirm direct interactions . RNA interference (siRNA) or CRISPR knockout models (e.g., FAK-deficient cells) can isolate compound-specific effects. Contradictory data (e.g., off-target VEGFR3 activation) require orthogonal assays like phosphoproteomics .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

Systematic substitution at the quinoline C4 or phenyl ring (e.g., electron-withdrawing groups like Cl) modulates bioactivity. 3D-QSAR models, validated with CoMFA/CoMSIA, predict binding affinities and optimize steric/electronic properties . For example, N-(4-chlorobenzyl) derivatives show enhanced cytotoxicity in pancreatic cancer models .

Methodological Notes

- Contradictory Data : If catalytic methods yield inconsistent results (e.g., Pd/NiO vs. AgBF4), cross-validate with kinetic studies (time-resolved NMR) or DFT calculations to identify rate-limiting steps .

- Degradation Studies : Monitor solvent stability under biological assay conditions (e.g., DMEM at 37°C) via LC-MS to rule out artefactual activity from decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.